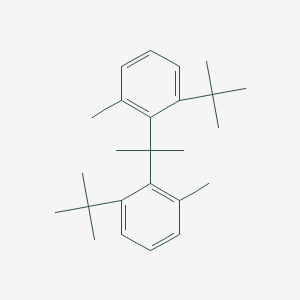
1,1'-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is an organic compound with the molecular formula C23H32O2. This compound is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a benzene ring, connected by a propane-2,2-diyl bridge. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) typically involves the reaction of 2-tert-butyl-6-methylphenol with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Similar in structure but with different substituents on the benzene ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another related compound with a different bridging group.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure with ethyl groups instead of methyl groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-tert-butyl-6-methylbenzene) is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
67438-03-3 |
|---|---|
Formule moléculaire |
C25H36 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
1-tert-butyl-2-[2-(2-tert-butyl-6-methylphenyl)propan-2-yl]-3-methylbenzene |
InChI |
InChI=1S/C25H36/c1-17-13-11-15-19(23(3,4)5)21(17)25(9,10)22-18(2)14-12-16-20(22)24(6,7)8/h11-16H,1-10H3 |
Clé InChI |
PHCKLWZQWSYGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C2=C(C=CC=C2C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


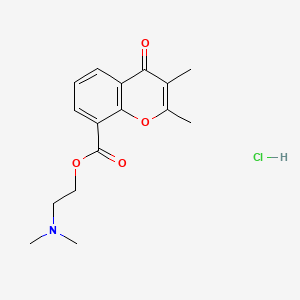
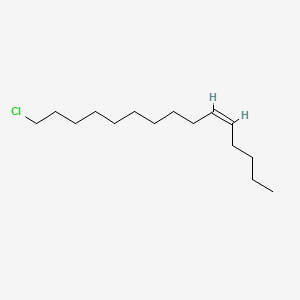

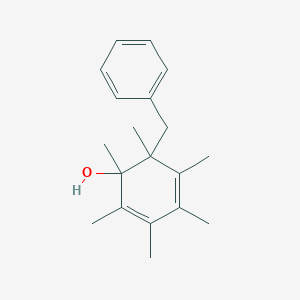
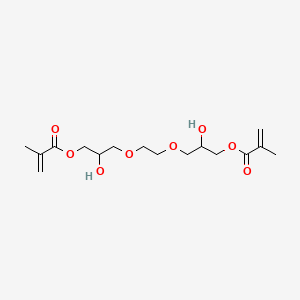

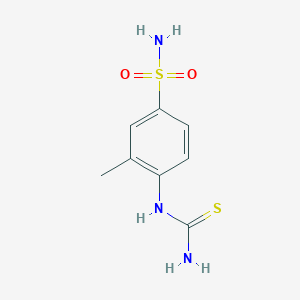
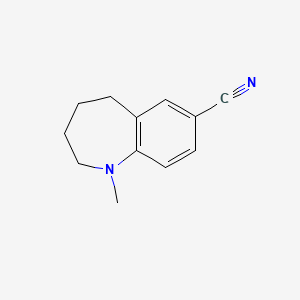
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)

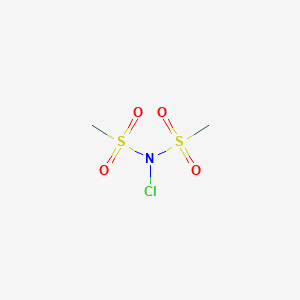
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
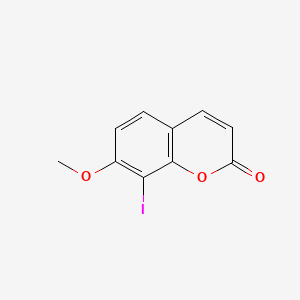
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
